molecular formula C24H24N4O5S B2358624 3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-09-1

3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

Cat. No. B2358624
M. Wt: 480.54
InChI Key: XBYVFBBJNKSNNE-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine” is a complex organic molecule. It contains several functional groups including an ethoxy group, a trimethoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These functional groups could potentially give this compound a variety of interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound is quite complex. The presence of multiple aromatic rings (phenyl, oxadiazole, and pyridazine) suggests that it might have significant resonance stability. The ethoxy and trimethoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ether groups could potentially be cleaved under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of multiple ether groups could make it relatively polar, which might affect its solubility in different solvents.


Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of various heterocyclic derivatives, including pyridazines, oxadiazoles, and others, has been explored, demonstrating the versatility of related compounds in chemical synthesis and potential pharmaceutical applications. These derivatives are often synthesized for their potential medicinal properties (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial and Antibacterial Activities

Pharmacological Screening

Antioxidant and Herbicidal Activities

  • Some derivatives have been analyzed for antioxidant and antibacterial activities, indicating their potential in pharmaceutical applications (Anusevičius, Slaninaitė, Jonuškienė, Sapijanskaitė, Vaickelionienė, & Mickevičius, 2015).
  • Evaluation of novel pyridazine derivatives for herbicidal activities has been conducted, highlighting their potential use in agriculture (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Safety And Hazards

Without specific data, it’s difficult to assess the potential safety hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, it would be important to study its pharmacological properties, including its efficacy, toxicity, and pharmacokinetics.


Please note that these are general insights and may not apply exactly to the specific compound you’re asking about. For more detailed and accurate information, further research and analysis would be needed.


properties

IUPAC Name

5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-5-32-17-8-6-15(7-9-17)18-10-11-22(27-26-18)34-14-21-25-24(28-33-21)16-12-19(29-2)23(31-4)20(13-16)30-3/h6-13H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYVFBBJNKSNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine

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